molecular formula C17H15FN2O2S B5565737 4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine

4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B5565737
M. Wt: 330.4 g/mol
InChI Key: UMSKQJYWPLRRAR-UHFFFAOYSA-N
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Description

4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features fluorine and methoxy substituents on the phenyl rings, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone or aldehyde.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the substituted thiazole with the methoxyphenylamine under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy and fluorine groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the thiazole ring and the substituents on the phenyl rings can influence its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-amine
  • N-(2-methoxyphenyl)-1,3-thiazol-2-amine
  • 4-(3-fluoro-4-methoxyphenyl)-N-phenyl-1,3-thiazol-2-amine

Uniqueness

4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine is unique due to the specific combination of fluorine and methoxy substituents on the phenyl rings, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-N-(2-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2S/c1-21-15-8-7-11(9-12(15)18)14-10-23-17(20-14)19-13-5-3-4-6-16(13)22-2/h3-10H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSKQJYWPLRRAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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